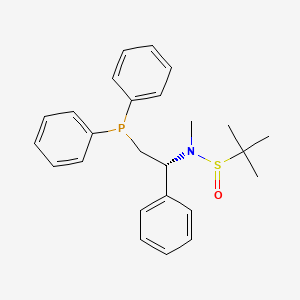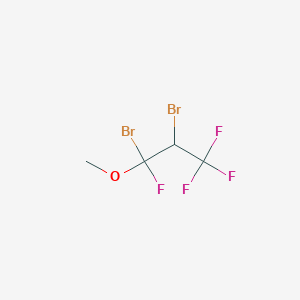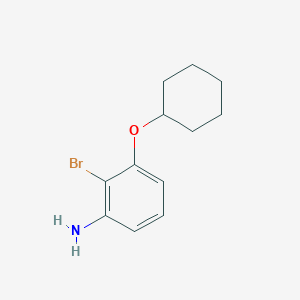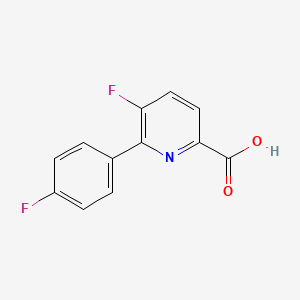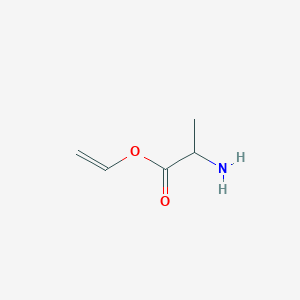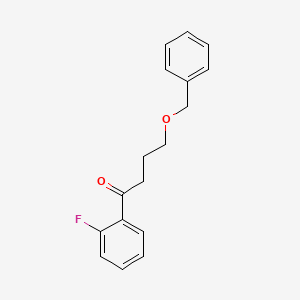
4-(Benzyloxy)-1-(2-fluorophenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-1-(2-fluorophenyl)butan-1-one: is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a benzyloxy group attached to a butanone backbone, with a fluorophenyl group at the second position. The molecular structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1-(2-fluorophenyl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol, 2-fluorobenzaldehyde, and butanone.
Formation of Benzyloxy Group: Benzyl alcohol is reacted with a suitable base to form the benzyloxy anion, which is then reacted with butanone to form the intermediate compound.
Introduction of Fluorophenyl Group: The intermediate compound is then reacted with 2-fluorobenzaldehyde under specific reaction conditions to introduce the fluorophenyl group at the second position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-1-(2-fluorophenyl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The benzyloxy and fluorophenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-1-(2-fluorophenyl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-1-(2-fluorophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)-1-phenylbutan-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(Methoxy)-1-(2-fluorophenyl)butan-1-one: Contains a methoxy group instead of a benzyloxy group, leading to different chemical properties.
Uniqueness
4-(Benzyloxy)-1-(2-fluorophenyl)butan-1-one is unique due to the presence of both the benzyloxy and fluorophenyl groups, which confer specific chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H17FO2 |
|---|---|
Molekulargewicht |
272.31 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-4-phenylmethoxybutan-1-one |
InChI |
InChI=1S/C17H17FO2/c18-16-10-5-4-9-15(16)17(19)11-6-12-20-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 |
InChI-Schlüssel |
ZIULDKNCDOUYRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCCC(=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


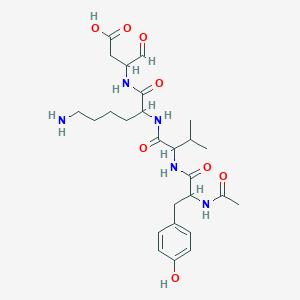
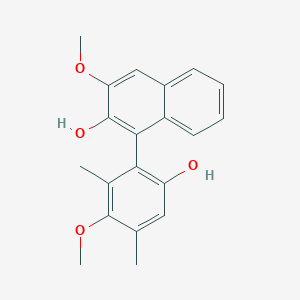
![7-Amino-13,14-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-one](/img/structure/B15092161.png)


![1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15092174.png)


